molecular formula C12H12N2O2 B1682237 Tetrantoin CAS No. 52094-70-9

Tetrantoin

Cat. No. B1682237
CAS RN: 52094-70-9
M. Wt: 216.24 g/mol
InChI Key: ZWYUGDUPLSGYSK-UHFFFAOYSA-N
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Description

Tetrantoin is a compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 . It is also known by the trademark name Spirodon . The compound is characterized by a structure that includes a 3¢,4¢-Dihydrospiro [imidazolidine-4,2¢(1¢H)-naphthalene]-2,5-dione .


Synthesis Analysis

The synthesis of Tetrantoin or its analogues has been described in various literature . For instance, a series of 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives were synthesized as C-terminal amides via solid-phase peptide synthesis, using an Fmoc-strategy with 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .


Molecular Structure Analysis

The molecular structure of Tetrantoin is characterized by a unique arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . The structure–property relationships of Tetrantoin and its analogues have been highlighted by electrochemical and Fourier transform infrared spectroscopy (FT-IR) analysis methods .


Physical And Chemical Properties Analysis

Tetrantoin forms crystals from ethanol or glacial acetic acid, with a melting point of 267-268° . Its percent composition is C 66.65%, H 5.59%, N 12.96%, O 14.80% .

Scientific Research Applications

Tetrantoin and Cancer Treatment

Tetrantoin, known as tetraiodothyroacetic acid (tetrac), has been extensively studied for its potential in cancer treatment. It has been found to inhibit the growth of various types of cancers:

  • Medullary Thyroid Carcinoma : Tetrac and its nanoparticle formulation have shown efficacy in inhibiting the growth and associated angiogenesis of human medullary thyroid carcinoma implants in both chick chorioallantoic membrane and nude mouse xenograft models (Yalçın et al., 2010).

  • Drug-resistant Breast Cancer : A study on poly(lactic-co-glycolic acid) nanoparticles conjugated with tetrac demonstrated their potential in treating drug-resistant breast cancer, showing enhanced inhibition of tumor-cell proliferation and angiogenesis (Bharali et al., 2013).

  • Follicular Thyroid Carcinoma : Tetrac and its nanoparticle form have been effective against follicular thyroid carcinoma cell growth in chick chorioallantoic membrane and xenograft models in mice (Yalçın et al., 2010).

  • Renal Cell Carcinoma : Tetrac and its nanoparticles inhibited the proliferation and angiogenesis of human renal cell carcinoma in both the chick chorioallantoic membrane system and mouse xenograft models (Yalçın et al., 2009).

  • Non-Small Cell Lung Cancer : Tetrac and its nanoformulation demonstrated effectiveness in inhibiting thyroid hormone stimulation of non-small cell lung cancer cells in vitro and in xenograft models (Mousa et al., 2012).

properties

IUPAC Name

spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-10-12(14-11(16)13-10)6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYUGDUPLSGYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=CC=CC=C31)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10872033
Record name 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione
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Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrantoin

CAS RN

52094-70-9, 6270-37-7
Record name Tetrantoin
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Record name Tetrantoin
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Record name Tetrantoin
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Record name 7,6-Benzo-1,3-diazaspiro(4,5)decane-2,4-dione
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Record name 7,6-benzo-1,3-diazaspiro(4,5)decane-2,4-dione
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Record name TETRANTOIN
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Synthesis routes and methods

Procedure details

A stirred slurry of β-tetralone (3.3 mL, 25 mmol), sodium cyanide (1.84 g, 37.5 mmol), ammonium carbonate (14.26 g), absolute ethanol (50 mL) and water (50 mL) was heated to 80° C. for 48 hours. After cooling to room temperature, the reaction mixture was poured onto ice and stirred for 2 hours. The resulting precipitate was filtered and rinsed with water and dried under vacuum to provide the titled compound (5.28 g, 98%). 1H NMR (δ, DMSO-d6): 10.68 (s, 1H), 8.29 (s, 1H), 7.06–7.13 (m, 4H), 3.14 (d, 1H), 2.88–3.08 (m, 2H), 2.74 (d, 1H), 1.89–1.99 (m, 1H), 1.78–1.84 (m, 1H). MS (DCI/NH3): 234.1 (M+1).
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
1.84 g
Type
reactant
Reaction Step One
Quantity
14.26 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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